molecular formula C4H5NO4 B14658406 3-(Methoxymethyl)-5H-1,4,2-dioxazol-5-one CAS No. 51821-08-0

3-(Methoxymethyl)-5H-1,4,2-dioxazol-5-one

Cat. No.: B14658406
CAS No.: 51821-08-0
M. Wt: 131.09 g/mol
InChI Key: RMFBVCVZDDDQIE-UHFFFAOYSA-N
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Description

3-Methoxymethyl-[1,4,2]dioxazol-5-one is a compound belonging to the dioxazolone family Dioxazolones are known for their stability and versatility in various chemical reactions, particularly in the transfer of acyl nitrenes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxymethyl-[1,4,2]dioxazol-5-one typically involves the reaction of aryl acyl chlorides with hydroxylamine hydrochloride in the presence of carbonyldiimidazole (CDI). This reaction proceeds under mild conditions and does not require expensive catalysts . Another method involves the use of 3-substituted dioxazolones as isocyanate surrogates, utilizing sodium acetate as a base and methanol as a solvent under mild heating conditions .

Industrial Production Methods: Industrial production methods for 3-methoxymethyl-[1,4,2]dioxazol-5-one are designed to be eco-friendly and scalable. The one-pot synthesis method eliminates the need for isolation of intermediates and uses environmentally benign solvents like ethyl acetate . This approach not only simplifies the process but also reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxymethyl-[1,4,2]dioxazol-5-one undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-methoxymethyl-[1,4,2]dioxazol-5-one involves the formation of acyl nitrene intermediates. These intermediates are generated through decarboxylative activation, leading to various reactions such as amidation and nitrene transfer . The compound’s ability to form stable intermediates under mild conditions makes it highly valuable in synthetic chemistry.

Comparison with Similar Compounds

Uniqueness: 3-Methoxymethyl-[1,4,2]dioxazol-5-one stands out due to its methoxymethyl group, which enhances its reactivity and stability in various chemical reactions. Its eco-friendly synthesis methods and diverse applications further highlight its uniqueness.

Properties

CAS No.

51821-08-0

Molecular Formula

C4H5NO4

Molecular Weight

131.09 g/mol

IUPAC Name

3-(methoxymethyl)-1,4,2-dioxazol-5-one

InChI

InChI=1S/C4H5NO4/c1-7-2-3-5-9-4(6)8-3/h2H2,1H3

InChI Key

RMFBVCVZDDDQIE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC(=O)O1

Origin of Product

United States

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